molecular formula C8H14O4 B1610454 Dimethyl (R)-2-methylglutarate CAS No. 33514-22-6

Dimethyl (R)-2-methylglutarate

Cat. No.: B1610454
CAS No.: 33514-22-6
M. Wt: 174.19 g/mol
InChI Key: ZWKKRUNHAVNSFW-ZCFIWIBFSA-N
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Description

Dimethyl ®-2-methylglutarate is an organic compound with the molecular formula C7H12O4. It is an ester derived from ®-2-methylglutaric acid and methanol. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl ®-2-methylglutarate can be synthesized through the esterification of ®-2-methylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of dimethyl ®-2-methylglutarate involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl ®-2-methylglutarate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to ®-2-methylglutaric acid and methanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of a base catalyst like sodium methoxide.

Major Products Formed:

    Hydrolysis: ®-2-methylglutaric acid and methanol.

    Reduction: ®-2-methyl-1,5-pentanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dimethyl ®-2-methylglutarate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients.

    Biological Studies: It is used in studies involving ester hydrolysis and enzyme kinetics.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a solvent in certain reactions.

Mechanism of Action

The mechanism of action of dimethyl ®-2-methylglutarate primarily involves its hydrolysis to ®-2-methylglutaric acid and methanol. The ester bond is cleaved by the action of water in the presence of an acid or base catalyst. The resulting ®-2-methylglutaric acid can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Dimethyl glutarate: Similar in structure but lacks the methyl group on the second carbon.

    Diethyl ®-2-methylglutarate: An ester of ®-2-methylglutaric acid with ethanol instead of methanol.

    Dimethyl succinate: An ester of succinic acid, lacking the methyl group on the carbon chain.

Uniqueness: Dimethyl ®-2-methylglutarate is unique due to the presence of the chiral center at the second carbon, which imparts specific stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Properties

IUPAC Name

dimethyl (2R)-2-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKRUNHAVNSFW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277940
Record name 1,5-Dimethyl (2R)-2-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33514-22-6
Record name 1,5-Dimethyl (2R)-2-methylpentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33514-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl (2R)-2-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (R)-2-methylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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